An In-depth Technical Guide to 3-Oxauracil: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 3-Oxauracil: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxauracil, with the IUPAC name 3H-1,3-oxazine-2,6-dione, is a heterocyclic compound and a structural analog of the pyrimidine uracil. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities. As an antimetabolite, 3-Oxauracil has demonstrated potential as an antineoplastic and antibacterial agent. This document summarizes its physicochemical data, details a synthetic protocol, and elucidates its mechanism of action through the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for cellular proliferation.
Chemical Properties and Structure
3-Oxauracil is a white crystalline solid with a molecular formula of C₄H₃NO₃.[1][2][3] Its chemical structure features a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The quantitative chemical and physical properties of 3-Oxauracil are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3H-1,3-oxazine-2,6-dione | [1] |
| Synonyms | 1,3-Oxazine-2,6-dione, 2,3-dihydro-1,3-6H-oxazinedione | [1] |
| CAS Number | 34314-63-1 | [1][2] |
| Chemical Formula | C₄H₃NO₃ | [1][2][3] |
| Molecular Weight | 113.07 g/mol | [1][2][3] |
| Melting Point | 158-162 °C (with decomposition) | [2][3] |
| Appearance | White crystalline solid | |
| SMILES | C1=CNC(=O)OC1=O | [1] |
| InChI | InChI=1S/C4H3NO3/c6-3-1-2-5-4(7)8-3/h1-2H,(H,5,7) | [1] |
| XLogP3 | -0.4 | [3] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Experimental pKa | Not readily available in the literature |
Experimental Protocols
Improved Synthesis of 3-Oxauracil (2H-1,3(3H)-oxazine-2,6-dione)
This protocol is adapted from an improved procedure for the preparation of 3-Oxauracil, which offers good yields and purity.
Materials:
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Maleic anhydride
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Trimethylsilyl azide
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Absolute ethanol
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Chloroform
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Ether
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Round-bottom flask with a stirrer
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Heating mantle with temperature control
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Water bath for cooling
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Filtration apparatus
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add maleic anhydride.
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Reagent Addition: Slowly add trimethylsilyl azide to the maleic anhydride with gentle stirring.
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Controlled Heating: Gently heat the slurry with stirring. The anhydride will dissolve, and gas evolution will commence at approximately 40°C. The reaction is exothermic; use a water bath to maintain the temperature between 55-60°C. Caution: Do not exceed 60°C to avoid the formation of colored byproducts.
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Reaction Monitoring: Continue heating and stirring for approximately 3 hours, or until gas evolution ceases.
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Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with 30 mL of chloroform.
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Precipitation: Add 2.5 g of absolute ethanol to the chloroform solution. This will induce the precipitation of 3-Oxauracil as white microcrystals.
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Isolation and Purification: Collect the crystals by filtration and wash them with ether. The resulting product is typically of high purity but can be further recrystallized from ethyl acetate if necessary.
Expected Yield: 60-80%
Biological Activity and Mechanism of Action
3-Oxauracil functions as a pyrimidine antimetabolite, exhibiting inhibitory effects on the proliferation of various cancer cell lines and bacteria.[1] Its primary mechanism of action is the disruption of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and thus for cell growth and division.
Inhibition of Pyrimidine Biosynthesis
Rapidly proliferating cells, such as cancer cells, heavily rely on the de novo synthesis of pyrimidines to meet their demand for nucleotides.[4][5] One of the key enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH).[3][4][5][6][7] By acting as an analog of the natural substrate, 3-Oxauracil is believed to inhibit enzymes within this pathway, leading to a depletion of the pyrimidine nucleotide pool. This arrests the cell cycle and can induce apoptosis. The inhibitory action of 3-Oxauracil on this pathway makes it a target of interest for the development of antineoplastic agents.
The following diagram illustrates the proposed mechanism of action of 3-Oxauracil in the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of de novo pyrimidine biosynthesis by 3-Oxauracil.
Antineoplastic and Antibacterial Effects
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Antineoplastic Activity: 3-Oxauracil has demonstrated significant cytotoxic activity against a range of human tumor cell lines, including pancreatic, colon, neuroendocrine, and non-small cell lung cancer lines.[1] Its efficacy against L1210 leukemia cells further underscores its potential as an anticancer agent.
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Antibacterial Activity: The compound has been shown to completely inhibit the growth of E. coli B, indicating its potential as an antibacterial agent.[1] The mechanism is likely the same as its anticancer effect, targeting the essential pyrimidine biosynthesis pathway in bacteria.
Suicide Inactivator of Serine Proteases
In addition to its role as an antimetabolite, 3-Oxauracil has been described as a suicide inactivator of serine proteases. This suggests a mechanism where the enzyme processes 3-Oxauracil, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. Further research is required to fully elucidate the specific serine proteases targeted and the precise chemical mechanism of this inactivation.
Conclusion
3-Oxauracil is a promising heterocyclic compound with well-defined chemical properties and a clear mechanism of action as a pyrimidine antimetabolite. Its demonstrated efficacy against cancer cell lines and bacteria warrants further investigation for its therapeutic potential. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the applications of 3-Oxauracil and its derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more detailed elucidation of its interaction with specific enzymatic targets.
References
- 1. An in vitro assessment of the antineoplastic potential of 2H-1,3-oxazine-2,6(3H)-dione (3-oxauracil), a novel pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
